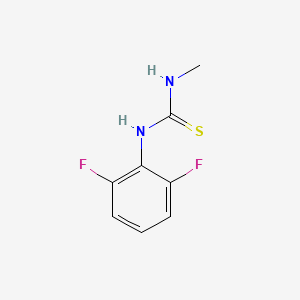

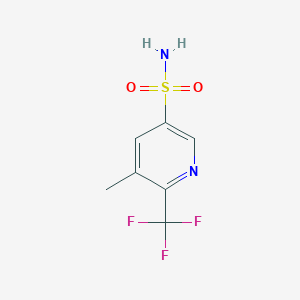

N-(2,6-difluorophenyl)-N'-methylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(2,6-difluorophenyl)-N’-methylthiourea” are not available, there are related compounds that have been synthesized. For example, 2,6-Difluoroaniline has been used in the synthesis of various compounds . Another study discusses the synthesis of a fluorinated chalcone .

Applications De Recherche Scientifique

Synthesis and Characterization

N-(2,6-difluorophenyl)-N'-methylthiourea belongs to a broader class of compounds known as thioureas, which have been extensively studied for their diverse applications in scientific research. Thioureas are synthesized and characterized for various applications, including their interaction with bacterial cells and their potential as novel antimicrobial agents with antibiofilm properties. For instance, acylthioureas have demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to form biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Spectroscopic Properties

Research on Re(III) complexes with thiourea derivatives, including N-methylthiourea, has provided insights into their infrared (IR) spectra, establishing a general vibrational pattern for Re(III) complexes. These studies contribute to the synthesis of new rhenium complexes potentially useful in nuclear medicine (Gambino, Kremer, & Baran, 2002).

Antiviral and Antifouling Properties

Diphenylthiourea and its derivatives, including N-(2,6-difluorophenyl)-N'-methylthiourea, have been evaluated for their antiviral activity, demonstrating a relationship between chemical structure and antiviral effectiveness. Structural features essential for antiviral effect include the presence of an intact -NHC(==S)NH- grouping and specific substituents that contribute to their activity (Galabov, Galabov, & Neykova, 1980). Additionally, thiourea derivatives are investigated for their potential as antifouling agents, particularly in marine environments. They show promise in inhibiting the growth of microorganisms on submerged surfaces, contributing to the development of environmentally friendly antifouling coatings (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).

Orientations Futures

While specific future directions for “N-(2,6-difluorophenyl)-N’-methylthiourea” are not available, a study discusses the potential of RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group .

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2S/c1-11-8(13)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGBVCLJRLKQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-N'-methylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2866871.png)

![3-Tert-butyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2866876.png)

![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866877.png)

![6-[5-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2866878.png)

![(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2866885.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2866891.png)

![ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate](/img/structure/B2866893.png)